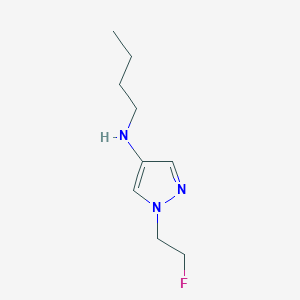

N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H16FN3 |

|---|---|

Molecular Weight |

185.24 g/mol |

IUPAC Name |

N-butyl-1-(2-fluoroethyl)pyrazol-4-amine |

InChI |

InChI=1S/C9H16FN3/c1-2-3-5-11-9-7-12-13(8-9)6-4-10/h7-8,11H,2-6H2,1H3 |

InChI Key |

QDPRKZVRKFLRBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CN(N=C1)CCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazol-4-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate

Biological Activity

N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H19FN3, with a molecular weight of approximately 235.73 g/mol. The compound features a butyl group and a fluoroethyl substituent attached to the pyrazole ring, which enhances its chemical properties and potential biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Key Metabolic Pathways : The compound has shown potential as an antitubercular agent by interacting with enzymes involved in lipid metabolism in Mycobacterium tuberculosis, potentially inhibiting critical metabolic pathways .

- Binding Affinity : Studies suggest that this compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Biological Activity

The biological activities associated with this compound include:

- Antimicrobial Properties : Pyrazole derivatives are often investigated for their antimicrobial activities. The fluoroethyl substituent may enhance the compound's bioavailability and target specificity, making it a candidate for further pharmacological studies .

- Anticancer Potential : The compound's structural features suggest potential applications in cancer therapy, particularly as an inhibitor of specific enzymes involved in tumor growth .

Research Findings and Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: Monofluoroethyl (target compound) vs. difluoroethyl (higher polarity, molecular weight) .

- Salt Forms : Hydrochloride derivatives (e.g., ) exhibit enhanced aqueous solubility compared to free amines.

2.2. Trifluoromethyl- and Pyridinyl-Substituted Pyrazol-4-Amines

Key Observations :

- Heterocyclic Moieties : Pyridinyl groups introduce aromatic π-stacking capabilities, differing from fluoroethyl’s aliphatic nature .

2.3. Alkyl Chain Variants

Key Observations :

- Alkyl Chain Length : Butyl (target compound) vs. shorter chains (ethyl, cyclopropylmethyl) affects lipophilicity and steric bulk .

- Cyclic Substituents : Cyclopropylmethyl introduces rigidity, contrasting with linear butyl’s flexibility .

Structural and Functional Implications

- Fluorine Effects: Monofluoroethyl (target) balances electronegativity and lipophilicity, while difluoroethyl increases polarity .

- Substituent Diversity : Trifluoromethyl and pyridinyl groups expand electronic and steric profiles compared to simple alkyl/fluoroalkyl chains .

- Analytical Signatures : Distinct NMR shifts (e.g., CF₃ at δ ~124 ppm) and HRMS data enable precise differentiation among analogs .

Q & A

Q. What are the optimized synthetic routes for preparing N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine, and how can yield be improved?

Methodological Answer : The synthesis of pyrazol-amine derivatives typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, in analogous compounds like 3-methyl-N-propyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , reactions use cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding ~17.9% after chromatographic purification . To improve yield:

- Catalyst Optimization : Replace copper(I) bromide with palladium catalysts for cross-coupling reactions, which may reduce reaction time and increase efficiency.

- Solvent Screening : Test polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity.

- Temperature Control : Gradual heating (e.g., 50–80°C) can mitigate side reactions.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer : Use a combination of analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI m/z 215 [M+H]+ for similar compounds ).

- Multinuclear NMR : Analyze and NMR spectra for characteristic shifts. For example, pyrazole protons typically appear at δ 7.5–8.5 ppm, while fluoroethyl groups show splitting patterns (e.g., δ 4.5–5.0 ppm for -CHF) .

- HPLC-PDA : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm.

Q. What are the critical parameters for chromatographic purification of this compound?

Methodological Answer : Purification via flash chromatography:

- Eluent System : Use gradient elution with ethyl acetate/hexane (0–100%) or dichloromethane/methanol (95:5) .

- Stationary Phase : Silica gel (60–120 mesh) for optimal resolution.

- R Tracking : Target R ~0.3–0.4 in ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For example, in 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine , triclinic crystal systems (space group P1) revealed intermolecular hydrogen bonds stabilizing the lattice . Key steps:

Q. How do computational models predict the bioactivity of this compound?

Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs):

- Ligand Preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.

- Receptor Selection : Use PDB structures (e.g., 4LDE for kinase targets).

- Binding Affinity : Compare docking scores (ΔG) with known inhibitors. For pyrazole derivatives, π-π stacking with aromatic residues (e.g., Phe330) often drives affinity .

Q. What experimental strategies address discrepancies in spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting)?

Methodological Answer : Contradictions may arise from dynamic effects or impurities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.